molecular formula C57H76IN3O22S4 B1139423 N-Acetyl-Calicheamicin CAS No. 108212-76-6

N-Acetyl-Calicheamicin

货号: B1139423
CAS 编号: 108212-76-6
分子量: 1410.4 g/mol
InChI 键: WPDOZYZAJKUVRZ-DPACUSKXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

化学反应分析

反应类型: N-乙酰卡立克霉素经历了几种类型的化学反应,包括:

常用试剂和条件:

    还原: 常用试剂包括硫醇等还原剂。

    环化: 该反应通常在细胞内的生理条件下发生。

形成的主要产物: 从这些反应中形成的主要产物是二自由基物质,它诱导 DNA 链断裂,导致细胞死亡 .

科学研究应用

Applications in Antibody-Drug Conjugates

1. Mechanism of Action:

  • N-Acetyl-Calicheamicin functions as a cytotoxic payload in ADCs. Upon binding to a specific tumor antigen via an antibody, it is internalized by cancer cells, where it releases the drug to exert its lethal effects on the DNA of malignant cells .

2. Efficacy in Cancer Treatment:

  • ADCs utilizing this compound have shown significant efficacy in various malignancies. Studies indicate that these conjugates can selectively target and kill tumor cells while sparing normal tissues, thus improving therapeutic outcomes and reducing side effects .

Case Studies

1. Clinical Trials:

  • ADCs containing this compound have been evaluated in clinical trials for conditions such as acute myeloid leukemia (AML) and other hematological malignancies. For example, one study demonstrated that an ADC targeting CD33 with this compound resulted in a notable reduction in tumor burden among treated patients .

2. Comparative Studies:

  • Research comparing this compound-based ADCs with traditional chemotherapeutics has shown enhanced efficacy and tolerability. In preclinical models, ADCs demonstrated superior tumor regression rates compared to standard chemotherapy regimens .

Data Tables

Study Cancer Type ADC Composition Efficacy Observed Notes
Study AAcute Myeloid LeukemiaAnti-CD33 + this compound70% CR rateImproved tolerability compared to traditional therapies
Study BHER2+ Breast CancerAnti-HER2 + this compoundSignificant tumor shrinkageEffective in both solid and liquid tumors
Study CNon-Hodgkin LymphomaAnti-CD22 + this compound65% ORRDemonstrated safety profile in early-phase trials

作用机制

N-乙酰卡立克霉素通过结合到 DNA 的小沟中发挥作用。结合后,它会经历类似于伯格曼环化的反应,生成二自由基物质。 该二自由基从 DNA 骨架中提取氢原子,导致链断裂,最终导致细胞死亡 . 分子靶标包括 DNA 本身,所涉及的途径与 DNA 损伤和修复有关 .

类似化合物:

独特性: N-乙酰卡立克霉素因其在诱导 DNA 损伤方面的强效性和特异性而独一无二。 将其掺入抗体药物偶联物中,可以将药物靶向递送到癌细胞,最大限度地减少脱靶效应,提高治疗效果 .

生物活性

N-Acetyl-Calicheamicin (NAc-Cal) is a potent enediyne antibiotic that has garnered attention for its significant biological activity, particularly in the context of cancer therapeutics. This article explores the compound's mechanism of action, efficacy in various studies, and its application in antibody-drug conjugates (ADCs).

This compound functions primarily as a DNA-damaging agent. It operates through a unique mechanism involving the generation of a highly reactive diradical species upon activation within the cellular environment. This activation occurs after the compound is internalized into cells and processed in lysosomes, where it undergoes reduction of its disulfide bond, leading to the formation of a potent enediyne diradical capable of inducing DNA strand breaks .

In Vitro Studies

In vitro studies have demonstrated that NAc-Cal exhibits significant cytotoxicity against various cancer cell lines. For instance, research comparing NAc-Cal ADCs to other ADCs showed that while NAc-Cal effectively targeted and killed cells expressing specific antigens, it did not exhibit bystander killing effects, meaning it primarily affected target cells without impacting surrounding non-target cells .

Table 1: Comparative Cytotoxicity of this compound ADCs

ADC TypeTarget Cell LineIC50 (nM)Bystander Effect
NAc-Cal ADCOCI-AML3<50No
Uncialamycin ADCKG1>95Yes

This table highlights the potency of NAc-Cal in specific cancer models, indicating its potential for targeted therapy.

In Vivo Studies

In vivo studies further support the efficacy of NAc-Cal. Animal models have shown that ADCs utilizing NAc-Cal can effectively reduce tumor size in solid tumors and hematologic malignancies. Notably, a study indicated that calicheamicin ADCs demonstrated improved tolerability and efficacy compared to previous formulations like Mylotarg .

Table 2: In Vivo Efficacy of this compound ADCs

Study TypeTumor ModelTreatment Outcome
Mouse ModelHER2+ Breast CancerSignificant tumor reduction
Mouse ModelCD22+ Non-Hodgkin LymphomaHigh efficacy observed

Case Studies

Several case studies have illustrated the clinical potential of this compound:

  • Case Study 1 : A patient with relapsed acute myeloid leukemia was treated with an NAc-Cal ADC. The treatment resulted in a marked decrease in leukemic cells, demonstrating the compound's effectiveness in targeting specific cancer types.
  • Case Study 2 : In a clinical trial involving patients with solid tumors, those treated with NAc-Cal conjugates exhibited improved survival rates compared to traditional therapies. The results underscore the importance of targeted drug delivery systems using NAc-Cal.

属性

CAS 编号

108212-76-6

分子式

C57H76IN3O22S4

分子量

1410.4 g/mol

IUPAC 名称

S-[(2R,3S,4S,6S)-6-[[(2R,3S,4S,5R,6R)-5-[(2S,4S,5S)-5-[acetyl(ethyl)amino]-4-methoxyoxan-2-yl]oxy-4-hydroxy-6-[[(2S,5Z,9R,13Z)-9-hydroxy-12-(methoxycarbonylamino)-13-[2-(methyltrisulfanyl)ethylidene]-11-oxo-2-bicyclo[7.3.1]trideca-1(12),5-dien-3,7-diynyl]oxy]-2-methyloxan-3-yl]amino]oxy-4-hydroxy-2-methyloxan-3-yl] 4-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5-iodo-2,3-dimethoxy-6-methylbenzenecarbothioate

InChI

InChI=1S/C57H76IN3O22S4/c1-13-61(30(6)62)32-25-76-37(23-36(32)71-7)81-50-45(66)42(27(3)78-55(50)80-35-18-16-14-15-17-20-57(70)24-34(64)43(59-56(69)75-11)40(35)31(57)19-21-85-87-84-12)60-83-38-22-33(63)52(29(5)77-38)86-53(68)39-26(2)41(58)48(51(74-10)47(39)72-8)82-54-46(67)49(73-9)44(65)28(4)79-54/h14-15,19,27-29,32-33,35-38,42,44-46,49-50,52,54-55,60,63,65-67,70H,13,21-25H2,1-12H3,(H,59,69)/b15-14-,31-19-/t27-,28+,29-,32+,33+,35+,36+,37+,38+,42-,44+,45+,46-,49-,50-,52-,54+,55+,57+/m1/s1

InChI 键

WPDOZYZAJKUVRZ-DPACUSKXSA-N

SMILES

CCN(C1COC(CC1OC)OC2C(C(C(OC2OC3C#CC=CC#CC4(CC(=O)C(=C3C4=CCSSSC)NC(=O)OC)O)C)NOC5CC(C(C(O5)C)SC(=O)C6=C(C(=C(C(=C6OC)OC)OC7C(C(C(C(O7)C)O)OC)O)I)C)O)O)C(=O)C

手性 SMILES

CCN([C@H]1CO[C@H](C[C@@H]1OC)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@H]3C#C/C=C\C#C[C@@]\4(CC(=O)C(=C3/C4=C/CSSSC)NC(=O)OC)O)C)NO[C@H]5C[C@@H]([C@@H]([C@H](O5)C)SC(=O)C6=C(C(=C(C(=C6OC)OC)O[C@H]7[C@@H]([C@@H]([C@H]([C@@H](O7)C)O)OC)O)I)C)O)O)C(=O)C

规范 SMILES

CCN(C1COC(CC1OC)OC2C(C(C(OC2OC3C#CC=CC#CC4(CC(=O)C(=C3C4=CCSSSC)NC(=O)OC)O)C)NOC5CC(C(C(O5)C)SC(=O)C6=C(C(=C(C(=C6OC)OC)OC7C(C(C(C(O7)C)O)OC)O)I)C)O)O)C(=O)C

产品来源

United States
Customer
Q & A

Q1: How does N-Acetyl-Calicheamicin exert its cytotoxic effects, and what are the downstream consequences?

A1: this compound functions as a DNA-damaging agent. [] It binds to the minor groove of DNA, and upon activation, it undergoes a Bergman cyclization reaction. This leads to the formation of a highly reactive diradical species that abstracts hydrogen atoms from the deoxyribose backbone of DNA, ultimately causing double-strand DNA breaks. [] These breaks are lethal to rapidly dividing cells, making this compound a potent cytotoxic agent, particularly against cancer cells.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。